Benzyl (1-cyano-3-methylbutyl)carbamate

Description

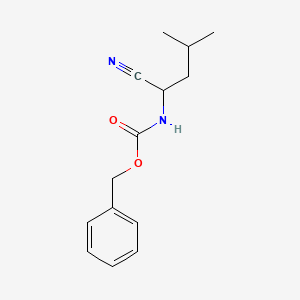

Structure

2D Structure

Properties

IUPAC Name |

benzyl N-(1-cyano-3-methylbutyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-11(2)8-13(9-15)16-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13H,8,10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAFACVILYYUDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (1-cyano-3-methylbutyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with an appropriate amine under mild conditions . Another method includes the use of carbon dioxide and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI), which offers mild reaction conditions and short reaction times .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nonmetallic regenerable reagents and catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) for CO2 capture and conversion into carbamates is also employed .

Chemical Reactions Analysis

Reaction Mechanism

The carbamate linkage forms through nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, facilitated by basic conditions. The cyano group remains inert during this step due to its stability under mild conditions .

Electrophilic Substitution Reactions

The compound undergoes regioselective bromination and iodination, influenced by the O-carbamate group , which acts as a directing metalation group (DMG).

Bromination

Using pyridinium tribromide (pyHBr₃) in dichloromethane at room temperature, bromination occurs selectively at the 3-position of the aromatic ring. This regioselectivity arises from the stabilization of the β-arenium intermediate by the carbamate group .

Example Reaction

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| pyHBr₃ | CH₂Cl₂, rt | 3-Bromo derivative | 87% |

Iodination

Treatment with excess iodine chloride (ICl) at −20°C leads to substitution at the inverted position relative to bromination, demonstrating the directing effect of the carbamate group .

Cyanation Reactions

The cyano group in Benzyl (1-cyano-3-methylbutyl)carbamate can participate in cyanation reactions, though its stability often limits further reactivity. In related compounds, trimethylsilyl cyanide (TMS-CN) is used under nitrogen with trimethylsilyl trifluoromethanesulfonate (TMS-OTf) as a catalyst to introduce cyano groups .

Reaction Conditions

| Reagent | Catalyst | Solvent | Conditions |

|---|---|---|---|

| TMS-CN | TMS-OTf | DCM | Room temperature, N₂ |

Decarboxylative Reactions

Room-temperature decarboxylative reactions are reported for related compounds, where β-keto carbamates undergo elimination to form α-cyano carbamates. While not explicitly described for this compound, its cyano group may stabilize intermediates during such reactions .

Directed Metalation and Substitution

The O-carbamate group is a strong directed metalation group (DMG), enabling regioselective substitution on aromatic rings. For example, bromination of naphthyl derivatives occurs at the 3-position due to extended conjugation and stabilization of the β-arenium ion .

Comparison of Substitution Patterns

| Substrate | Reagent | Product | Regioselectivity |

|---|---|---|---|

| Naphthyl carbamate | Br₂ | 3-Bromo derivative | β-arenium stabilization |

| Naphthyl carbamate | ICl | Inverted isomer | DMG-directed |

Scientific Research Applications

Benzyl (1-cyano-3-methylbutyl)carbamate is a chiral compound with a unique structure containing a benzyl group, a cyano group, and a carbamate group. It has a molecular formula of and a molecular weight of approximately 246.31 g/mol. Due to its chemical properties and reactivity, it is valuable in synthetic chemistry and biological studies.

Scientific Research Applications

This compound has diverse applications across different scientific fields:

- Chiral Building Block: It is used as a chiral building block in synthesizing complex organic molecules. Its unique combination of functional groups imparts distinct chemical properties and reactivity profiles. The chiral nature of the compound enhances its utility in asymmetric synthesis.

- Biochemical Probe: It has been investigated as a biochemical probe for studying biological activities. Its mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, influencing the compound's biological effects.

Structural Similarity

This compound shares structural similarities with other compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| Benzyl (1-cyano-1-methylethyl)carbamate | Similar carbamate structure but different alkyl side chain | |

| Benzyl (S)-1-cyanomethylcarbamoyl-3-methylbutylcarbamate | Contains additional nitrogen, altering reactivity | |

| Benzyl (S)-N-Cbz-Leucinenitrile | Incorporates leucine derivative, affecting biological activity |

Case Studies

- Trypanocidal Activity: The compound is related to the design, synthesis, and evaluation of the trypanocidal activity of cruzain inhibitors . Three new Cbz inhibitors (Neq0877, Neq0938, and Neq0940) were found to be equipotent with Benznidazole, the current drug used to treat Chagas disease in Brazil . Dipeptidyl nitrile bioisostere inhibitors are under preclinical investigation as trypanocidal agents .

It is important to note that "this compound" is similar to "Cbz" which is a protecting group used in the synthesis of pharmaceutical products.

Other Carbamates

Mechanism of Action

The mechanism of action of benzyl (1-cyano-3-methylbutyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyano group can participate in nucleophilic or electrophilic interactions, while the carbamate group can form stable complexes with metal ions or proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyano Substituents

The closest structural analogues of Benzyl (1-cyano-3-methylbutyl)carbamate are carbamate derivatives featuring variations in the alkyl or cycloalkyl groups attached to the cyano-bearing carbon. Key examples include:

Key Observations:

- Substituent Impact : The cyclohexyl and cyclopentyl analogues exhibit higher similarity scores (0.93–0.92) due to their cyclic structures, which may enhance steric bulk and rigidity compared to the target compound’s linear 3-methylbutyl chain. These differences could influence binding affinity in biological systems .

- Branching and Chirality : The 2-methylpropyl analogues (both R and S isomers) have shorter branched chains, reducing steric hindrance compared to the 3-methylbutyl group. Chirality in these compounds may affect enantioselective interactions with enzymes or receptors .

Functional Group Variations

Phosphorylated Carbamates

This substitution introduces a highly polar and reactive phosphate group, likely enhancing interactions with metalloenzymes or altering solubility profiles .

Amino-Substituted Carbamates

The amino group’s basicity could improve water solubility but may reduce stability under acidic conditions compared to the cyano-containing target compound .

Non-Carbamate Analogues: Benzyl Esters

Benzyl cinnamate (CAS 103-41-3), a benzyl ester rather than a carbamate, provides a contrasting example. Its structure lacks the carbamate linkage and cyano group, resulting in distinct properties:

The ester group in benzyl cinnamate confers higher volatility and lower polarity, making it suitable for flavoring agents, whereas the carbamate and cyano groups in the target compound suggest pharmaceutical relevance .

Biological Activity

Benzyl (1-cyano-3-methylbutyl)carbamate is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzyl group, a cyano group, and a carbamate group. Its molecular formula is , with a molecular weight of approximately 246.31 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.31 g/mol |

| Functional Groups | Benzyl, Cyano, Carbamate |

| Classification | Carbamate |

The biological activity of this compound can be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The mechanism involves:

- Covalent Bond Formation : The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity.

- Electrophilic Reactions : The cyano group may act as an electrophile, participating in nucleophilic addition reactions with biological molecules.

- Hydrogen Bonding : The presence of the cyano group allows for potential hydrogen bonding interactions, which can influence the compound's biological effects.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies suggest that it may possess antimicrobial effects, although further research is needed to clarify its efficacy and mechanisms.

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, which could have implications in drug development .

- Insecticidal Activity : Preliminary findings indicate that it may interfere with biochemical pathways in pests, suggesting potential applications in agriculture as an insecticide.

Case Studies

- Enzyme Inhibition Studies : A study explored the interactions between this compound and cysteine proteases. The results indicated that certain derivatives exhibited low nanomolar inhibition against these enzymes, highlighting their potential as therapeutic agents against diseases like Chagas disease and leishmaniasis .

- Antimicrobial Testing : Another study evaluated the antimicrobial properties of the compound against various bacterial strains. Results showed moderate activity against selected pathogens, warranting further investigation into its potential as an antimicrobial agent.

Comparison with Similar Compounds

This compound shares structural similarities with other carbamate compounds but exhibits unique properties due to its specific functional groups.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzyl Carbamate | Contains only benzyl and carbamate | Primarily used as an intermediate in organic synthesis |

| Methyl (1-cyano-3-methylbutyl)carbamate | Methyl group instead of benzyl | Different solubility and reactivity profiles |

| Ethyl (1-cyano-3-methylbutyl)carbamate | Ethyl group instead of benzyl | Potentially different biological activities |

| Phenethyl (1-cyano-3-methylbutyl)carbamate | Phenethyl group provides stability | May exhibit distinct pharmacological effects |

Q & A

Q. What are the critical steps and optimization strategies for synthesizing Benzyl (1-cyano-3-methylbutyl)carbamate?

Synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the cyano group at the 1-position of 3-methylbutyl precursors.

- Carbamate coupling via reaction of benzyl chloroformate with the amine intermediate under controlled pH (7–9) and temperature (0–5°C) to minimize side reactions.

- Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Optimization focuses on solvent selection (e.g., dichloromethane for improved solubility), catalytic bases (e.g., triethylamine), and inert atmospheres to prevent hydrolysis.

Q. Which analytical methods are most reliable for characterizing purity and structural confirmation?

- NMR spectroscopy (¹H/¹³C) identifies functional groups (e.g., carbamate carbonyl at ~155 ppm) and stereochemistry.

- HPLC-MS (C18 columns, acetonitrile/water mobile phase) assesses purity (>95%) and detects trace impurities.

- X-ray crystallography resolves absolute configuration, particularly for chiral centers in the 3-methylbutyl chain.

Advanced Research Questions

Q. How do structural modifications (e.g., cyano group position, benzyl substituents) influence biological activity in structure-activity relationship (SAR) studies?

- The 1-cyano group enhances electrophilicity, enabling covalent interactions with catalytic serine residues in target enzymes (e.g., esterases) .

- Benzyl substituents (e.g., electron-withdrawing groups) modulate lipophilicity and membrane permeability, as shown in comparative IC50 assays against cholinesterases.

- 3-methylbutyl chain length affects steric bulk; truncated analogs show reduced binding affinity in receptor-dependent modeling studies . Methodology : Combine molecular docking (e.g., AutoDock Vina) with in vitro inhibition assays to validate computational predictions.

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values across studies)?

Discrepancies may arise from:

- Assay conditions : Differences in pH, temperature, or substrate concentrations (e.g., acetylthiocholine vs. butyrylthiocholine in cholinesterase assays).

- Enzyme source : Species-specific isoforms (human vs. bovine) or purity levels (recombinant vs. crude extracts) .

- Compound stability : Hydrolysis of the carbamate group under aqueous conditions, necessitating fresh preparation and LC-MS stability monitoring. Resolution : Standardize protocols (e.g., Ellman’s method for cholinesterase assays) and include positive controls (e.g., galantamine).

Q. What experimental approaches elucidate the compound’s interaction with biological targets (e.g., enzymes, receptors)?

- Kinetic assays : Determine inhibition mechanisms (competitive vs. non-competitive) via Lineweaver-Burk plots.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for carbamate-enzyme interactions.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to map binding pockets and covalent adduct formation.

Methodological Challenges and Solutions

Q. What strategies improve yield in large-scale synthesis without compromising stereochemical integrity?

- Flow chemistry : Continuous processing minimizes intermediate degradation and enhances reproducibility.

- Chiral auxiliaries : Use (R)- or (S)-configured starting materials to control stereochemistry at the 1-cyano position.

- In situ monitoring : FTIR or Raman spectroscopy tracks reaction progress and detects byproducts early.

Q. How can researchers address low solubility in aqueous buffers during bioactivity assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.